1-Cycloheptyl-4-[4-(methylsulfanyl)benzyl]piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Cycloheptyl-4-[4-(methylsulfanyl)benzyl]piperazine is a chemical compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their diverse biological activities and are often used in medicinal chemistry for drug development. This compound features a cycloheptyl group attached to the piperazine ring and a benzyl group substituted with a methylsulfanyl group.
Preparation Methods
The synthesis of 1-Cycloheptyl-4-[4-(methylsulfanyl)benzyl]piperazine typically involves the following steps:
Formation of the Piperazine Core: The piperazine ring can be synthesized through the cyclization of ethylenediamine with dihaloalkanes.
Introduction of the Cycloheptyl Group: The cycloheptyl group can be introduced via alkylation reactions using cycloheptyl halides.
Attachment of the Benzyl Group: The benzyl group with a methylsulfanyl substituent can be attached through nucleophilic substitution reactions using appropriate benzyl halides.
Industrial production methods may involve optimizing these synthetic routes for large-scale production, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
1-Cycloheptyl-4-[4-(methylsulfanyl)benzyl]piperazine can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced under specific conditions to modify the functional groups, such as reducing the benzyl group to a methyl group.
Substitution: The piperazine ring can undergo substitution reactions with various electrophiles, leading to the formation of different derivatives.
Common reagents used in these reactions include oxidizing agents, reducing agents, and electrophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Cycloheptyl-4-[4-(methylsulfanyl)benzyl]piperazine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: The compound can be used in the production of specialty chemicals and as a building block for the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 1-Cycloheptyl-4-[4-(methylsulfanyl)benzyl]piperazine involves its interaction with specific molecular targets and pathways. The piperazine ring can interact with various receptors and enzymes, modulating their activity. The cycloheptyl and benzyl groups may enhance the compound’s binding affinity and selectivity towards these targets. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structural features.
Comparison with Similar Compounds
1-Cycloheptyl-4-[4-(methylsulfanyl)benzyl]piperazine can be compared with other piperazine derivatives, such as:
1-Cycloheptyl-4-[4-(methylphenyl)sulfonyl]piperazine: This compound has a similar structure but features a sulfonyl group instead of a methylsulfanyl group, which may result in different chemical and biological properties.
1-Cycloheptyl-4-(methylsulfonyl)piperazine: This compound lacks the benzyl group, which may affect its overall activity and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which can impart distinct chemical reactivity and biological activity.
Properties
Molecular Formula |
C19H30N2S |
---|---|
Molecular Weight |
318.5 g/mol |
IUPAC Name |
1-cycloheptyl-4-[(4-methylsulfanylphenyl)methyl]piperazine |
InChI |
InChI=1S/C19H30N2S/c1-22-19-10-8-17(9-11-19)16-20-12-14-21(15-13-20)18-6-4-2-3-5-7-18/h8-11,18H,2-7,12-16H2,1H3 |
InChI Key |
SFXOCNGWIGTBHY-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=CC=C(C=C1)CN2CCN(CC2)C3CCCCCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.